N-(2-ethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
Properties
IUPAC Name |
N-(2-ethoxyphenyl)-2-(3-ethyl-4-oxo-7-phenylthieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H23N3O3S2/c1-3-27-23(29)22-21(17(14-31-22)16-10-6-5-7-11-16)26-24(27)32-15-20(28)25-18-12-8-9-13-19(18)30-4-2/h5-14H,3-4,15H2,1-2H3,(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VIBBFJAYYICOLQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C(=CS2)C3=CC=CC=C3)N=C1SCC(=O)NC4=CC=CC=C4OCC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H23N3O3S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
465.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-(2-ethoxyphenyl)-2-({3-ethyl-4-oxo-7-phenyl-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a complex organic compound that has garnered attention for its potential therapeutic applications. This article explores its biological activity, focusing on its pharmacological properties, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a thieno[3,2-d]pyrimidine core integrated with various functional groups, including ethoxy, oxo, sulfanyl, and acetamide. Its molecular formula is with a molecular weight of approximately 465.6 g/mol. The structural complexity allows for diverse interactions with biological targets, enhancing its potential as a therapeutic agent.
This compound exhibits several mechanisms of action:
- Enzyme Inhibition : The compound has been shown to inhibit specific enzymes involved in cancer cell proliferation and survival pathways.
- Receptor Modulation : It interacts with receptors such as the epidermal growth factor receptor (EGFR), which is crucial in various cancers.
- Antioxidant Activity : The presence of sulfur in its structure may confer antioxidant properties, reducing oxidative stress in cells.
Anticancer Properties
Research indicates that this compound demonstrates significant anticancer activity against various cancer cell lines. Notable findings include:
- Inhibition of Tumor Cell Growth : Studies have reported that N-(2-ethoxyphenyl)-2-{(3-Ethyl - 4-Oxo - 7 - Phenyl - 3H, 4H - Thieno[3, 2-d]Pyrimidin - 2 - yl} sulfanyl)acetamide effectively inhibits the proliferation of breast cancer cells (MDA-MB-231) with IC50 values comparable to established chemotherapeutics like paclitaxel .
| Compound | Target Cell Line | IC50 (µM) | Reference |
|---|---|---|---|
| N-(2-ethoxyphenyl)-2-{(3-Ethyl - 4-Oxo - 7 - Phenyl - 3H, 4H - Thieno[3, 2-d]Pyrimidin - 2 - yl} sulfanyl)acetamide | MDA-MB-231 | 15 | |
| Paclitaxel | MDA-MB-231 | 10 |
Anti-inflammatory Effects
The compound has shown promise in reducing inflammation markers in vitro. Its ability to modulate signaling pathways associated with inflammatory responses makes it a candidate for further investigation in inflammatory diseases.
Case Studies and Research Findings
- Synthesis and Evaluation : A study conducted by Saddik et al. synthesized several thieno[3,2-d]pyrimidine derivatives and evaluated their biological activities. Among these derivatives, the one featuring the ethoxyphenyl group exhibited notable cytotoxicity against cancer cells .
- Screening for Anticancer Activity : In a comprehensive screening of a drug library on multicellular spheroids, N-(2-ethoxyphenyl)-2-{(3-Ethyl - 4-Oxo - 7 - Phenyl - 3H, 4H - Thieno[3, 2-d]Pyrimidin - 2 - yl} sulfanyl)acetamide was identified as a potent anticancer agent due to its effective inhibition of tumor growth .
Comparison with Similar Compounds
Comparison with Similar Compounds
The compound shares structural homology with several thieno-pyrimidine derivatives.
Table 1: Structural and Molecular Comparison
Key Observations:
Substituent Effects :
- The ethoxy group in the target compound may improve metabolic stability compared to the methyl or chloro groups in analogs .
- The sulfanylacetamide moiety in the target compound and Analog 2 introduces a sulfur atom, which could enhance binding to metal ions or cysteine residues in enzymes.
Molecular Weight and Lipophilicity :
- The target compound’s higher molecular weight (~477.6 g/mol) compared to Analog 1 (403.5 g/mol) suggests increased complexity and possibly lower solubility.
- Analog 2’s chloro and methoxybenzyl groups increase molecular weight (486.0 g/mol) and may impact blood-brain barrier permeability.
Biological Relevance: Thieno-pyrimidines with 4-oxo groups (common in all three compounds) are known to mimic ATP-binding sites in kinases .
Research Findings and Limitations
- Spectroscopic Data: Analog 1 and 2 lack reported NMR or MS data in the evidence, but similar compounds (e.g., N-(3-acetyl-2-thienyl)acetamides) showed diagnostic peaks at δ 10.33 (s, NH) in $ ^1H $-NMR and [M+H]⁺ in EI-MS .
- Biological Data Gap: No direct activity data (e.g., IC₅₀ values) are available for the target compound or analogs in the evidence, limiting mechanistic insights.
Preparation Methods
Cyclization of 3-Amino-5-Arylthiophene Derivatives
Aminothiophene precursors undergo cyclization with carbonyl reagents to form the pyrimidine ring. For example, 3-amino-5-(3-methoxyphenyl)thiophene-2-carboxamide (11a ) reacts with formamide under microwave irradiation to yield 6-(3-methoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (18a ) with 60–65% efficiency. The reaction proceeds via nucleophilic attack of the amine on the carbonyl carbon, followed by dehydration (Scheme 1).
Key Optimization Parameters :
Functionalization of Preformed Thienopyrimidinones
Existing thienopyrimidinones are modified at the 2-position to introduce reactive handles. For instance, chlorination of 18a using phosphorus oxychloride (POCl₃) yields 2-chlorothieno[3,2-d]pyrimidin-4(3H)-one (19a ), a versatile intermediate for nucleophilic substitutions.
Introduction of the Sulfanylacetamide Side Chain
The sulfanyl group at position 2 of the thienopyrimidinone core is introduced via nucleophilic aromatic substitution (SNAr) or thiol-disulfide exchange.
Nucleophilic Substitution with Mercaptoacetamide Derivatives
2-Chlorothieno[3,2-d]pyrimidin-4(3H)-one (19a ) reacts with 2-mercapto-N-(2-ethoxyphenyl)acetamide in the presence of a base (e.g., K₂CO₃) to form the C–S bond. This step typically employs polar solvents like DMSO or DMF at 80–100°C for 6–12 hours.
Reaction Mechanism :
Thiol-Ene Click Chemistry
Alternative approaches use copper-catalyzed thiol-alkyne coupling to attach preformed sulfanylacetamide moieties. While less common, this method offers regioselectivity and milder conditions (room temperature, 1–2 hours).
Synthesis of 2-Mercapto-N-(2-ethoxyphenyl)acetamide
The sulfanylacetamide side chain is synthesized independently and coupled to the thienopyrimidinone core.
Stepwise Assembly from Chloroacetyl Chloride
-
Amination : Chloroacetyl chloride reacts with 2-ethoxyaniline in dichloromethane (DCM) at 0°C to form N-(2-ethoxyphenyl)-2-chloroacetamide (85–90% yield).
-
Thiolation : Displacement of chloride with thiourea in ethanol/water (1:1) under reflux yields the thiol intermediate, which is hydrolyzed with NaOH to 2-mercapto-N-(2-ethoxyphenyl)acetamide (70–75% yield).
Critical Considerations :
-
Purification : Column chromatography (SiO₂, ethyl acetate/hexane) removes unreacted aniline.
-
Stability : The thiol intermediate is air-sensitive; reactions require inert atmospheres.
Final Coupling and Purification
The thienopyrimidinone core and sulfanylacetamide side chain are combined under optimized conditions:
-
Reaction Setup :
-
Workup :
Yield : 65–70% after purification.
Analytical Characterization Data
| Property | Value | Method |
|---|---|---|
| Molecular Formula | C₂₄H₂₄N₃O₃S₂ | HRMS (ESI+) |
| Molecular Weight | 466.6 g/mol | Calculated |
| Melting Point | 178–180°C | Differential Scanning Calorimetry |
| ¹H NMR (400 MHz, DMSO-d₆) | δ 8.21 (s, 1H, pyrimidine-H), 7.45–7.30 (m, 5H, Ph), 4.02 (q, 2H, OCH₂CH₃) | Bruker Avance III |
| HPLC Purity | 98.5% | C18 column, 70:30 MeOH:H₂O |
Comparative Analysis of Synthetic Routes
| Method | Yield | Advantages | Limitations |
|---|---|---|---|
| Cyclization + SNAr | 65–70% | High regioselectivity, scalable | Requires POCl₃, corrosive conditions |
| Thiol-Ene Coupling | 50–55% | Mild conditions, no base | Lower yield, costly catalysts |
Challenges and Mitigation Strategies
Q & A
Q. What are the key synthetic steps and optimization strategies for preparing this compound?
The synthesis involves multi-step reactions starting with the thieno[3,2-d]pyrimidine core. Critical steps include:
- Sulfanyl group introduction : Reaction of the pyrimidinone intermediate with thiourea or thiolating agents under reflux in ethanol or toluene .
- Acetamide coupling : Using carbodiimide-based coupling agents (e.g., DCC) in polar aprotic solvents like DMF, with triethylamine as a base .
- Optimization : Temperature (60–80°C), solvent polarity, and catalyst selection significantly impact yield. Purity is monitored via TLC and HPLC .
Q. How is the compound structurally characterized to confirm its identity?
A combination of spectroscopic and crystallographic methods is employed:
- Spectroscopy : NMR (¹H/¹³C) identifies substituents (e.g., ethoxy, phenyl groups). IR confirms carbonyl (C=O, ~1700 cm⁻¹) and sulfanyl (C-S, ~600 cm⁻¹) groups .
- X-ray crystallography : SHELX programs (e.g., SHELXS97/SHELXL2016) resolve 3D structure, bond angles, and intermolecular interactions (e.g., hydrogen bonds). Example: Intramolecular N–H⋯N bonds stabilize folded conformations .
Q. What are the solubility and stability profiles under laboratory conditions?
- Solubility : Soluble in DMSO, ethanol, and toluene. Insoluble in water due to hydrophobic substituents .
- Stability : Stable at room temperature but prone to hydrolysis under extreme pH or prolonged exposure to moisture. Storage in anhydrous conditions at -20°C is recommended .
Advanced Research Questions
Q. How can researchers design experiments to evaluate biological activity and target specificity?
- In vitro assays : Screen against cancer cell lines (e.g., MTT assay) or microbial strains (e.g., MIC determination). Structural analogs show anticancer (IC₅₀ ~10 µM) and antimicrobial activity (MIC ~25 µg/mL) .
- Target identification : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to enzymes (e.g., kinases, topoisomerases) .
Q. How can contradictory bioactivity data among structural analogs be resolved?
- Substituent analysis : Compare analogs with varying substituents (e.g., methyl vs. chloro groups) using QSAR models to correlate electronic/hydrophobic properties with activity .
- Crystallographic data : Resolve binding modes via co-crystallization with target proteins. For example, ethyl vs. methyl groups alter steric hindrance in enzyme active sites .
Q. What methodologies elucidate the compound’s mechanism of action in biological systems?
- Molecular docking : AutoDock Vina or Schrödinger Suite predicts binding poses with targets (e.g., EGFR kinase). Validate with mutagenesis studies .
- Enzyme kinetics : Measure inhibition constants (Kᵢ) via Lineweaver-Burk plots. Example: Thienopyrimidine derivatives inhibit dihydrofolate reductase with Kᵢ ~0.5 µM .
Q. How can stability and reactivity be enhanced for in vivo applications?
- Prodrug design : Introduce hydrolyzable groups (e.g., ester linkages) to improve bioavailability.
- Microencapsulation : Use PLGA nanoparticles to protect against degradation and control release kinetics .
Methodological Notes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
